molecular formula C66H117N23O13 B12761321 De-tyr-dynorphin(2-13) CAS No. 84211-35-8

De-tyr-dynorphin(2-13)

Cat. No.: B12761321
CAS No.: 84211-35-8
M. Wt: 1440.8 g/mol
InChI Key: HISVWCQNZHJALM-JUQJVZEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

De-tyr-dynorphin(2-13) is a peptide fragment derived from dynorphin A, an endogenous opioid peptide. Dynorphins are part of the opioid peptide family and primarily interact with kappa opioid receptors in the central nervous system. De-tyr-dynorphin(2-13) is a truncated form of dynorphin A, lacking the N-terminal tyrosine residue, which alters its interaction with opioid receptors and other molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De-tyr-dynorphin(2-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of De-tyr-dynorphin(2-13) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

De-tyr-dynorphin(2-13) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

De-tyr-dynorphin(2-13) has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating kappa opioid receptor activity and its effects on neurotransmission.

    Medicine: Explored for potential therapeutic applications in pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

De-tyr-dynorphin(2-13) exerts its effects primarily through interaction with kappa opioid receptors. The absence of the N-terminal tyrosine residue alters its binding affinity and efficacy compared to full-length dynorphin A. This interaction modulates various signaling pathways, including inhibition of adenylate cyclase and modulation of ion channel activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

De-tyr-dynorphin(2-13) is unique due to its truncated structure, which results in different receptor binding properties and biological activities. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides and their receptors .

Properties

CAS No.

84211-35-8

Molecular Formula

C66H117N23O13

Molecular Weight

1440.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C66H117N23O13/c1-7-40(6)53(61(99)84-45(25-17-31-78-66(74)75)62(100)89-32-18-26-50(89)60(98)83-42(21-11-13-27-67)55(93)86-48(34-39(4)5)58(96)85-46(63(101)102)22-12-14-28-68)88-56(94)44(24-16-30-77-65(72)73)81-54(92)43(23-15-29-76-64(70)71)82-57(95)47(33-38(2)3)87-59(97)49(35-41-19-9-8-10-20-41)80-52(91)37-79-51(90)36-69/h8-10,19-20,38-40,42-50,53H,7,11-18,21-37,67-69H2,1-6H3,(H,79,90)(H,80,91)(H,81,92)(H,82,95)(H,83,98)(H,84,99)(H,85,96)(H,86,93)(H,87,97)(H,88,94)(H,101,102)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-/m0/s1

InChI Key

HISVWCQNZHJALM-JUQJVZEOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.